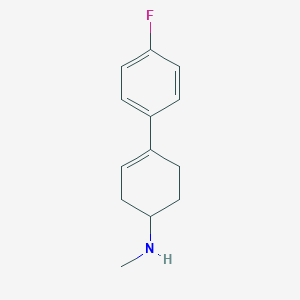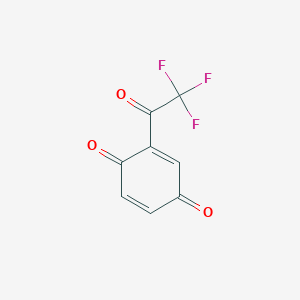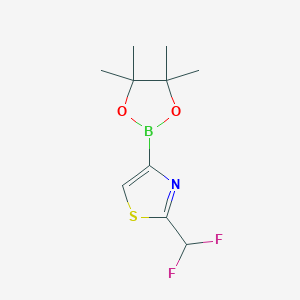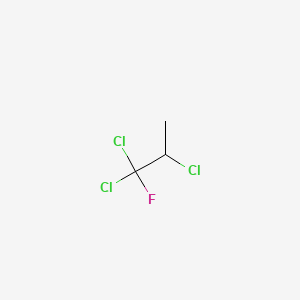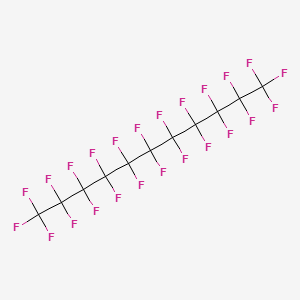
Perfluoroundecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perfluoroundecane is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a fully fluorinated carbon chain. This compound is known for its exceptional chemical stability, hydrophobicity, and resistance to degradation, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Perfluoroundecane can be synthesized through the electrochemical fluorination of undecane. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and a nickel anode. The reaction is typically carried out at low temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound often involves the use of high-pressure reactors and specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of the reagents involved .
Analyse Des Réactions Chimiques
Types of Reactions
Perfluoroundecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents, although this is not common due to its stability.
Reduction: Reduction reactions are rare and typically require extreme conditions.
Substitution: Nucleophilic substitution reactions can occur, but they require highly reactive nucleophiles and elevated temperatures.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, ozone.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions are often other fluorinated compounds, which retain the stability and hydrophobic properties of the parent compound .
Applications De Recherche Scientifique
Perfluoroundecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent for highly reactive species and in the synthesis of other fluorinated compounds.
Biology: Employed in the study of lipid membranes due to its hydrophobic nature.
Medicine: Investigated for use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of non-stick coatings, lubricants, and fire-fighting foams
Mécanisme D'action
The mechanism of action of perfluoroundecane is primarily based on its ability to interact with lipid membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, this compound can interact with proteins, potentially altering their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Perfluorodecane
- Perfluorododecane
- Perfluorohexane
Comparison
Perfluoroundecane is unique due to its specific chain length, which provides a balance between hydrophobicity and chemical stability. Compared to shorter-chain compounds like perfluorohexane, it offers greater stability and lower volatility. Longer-chain compounds like perfluorododecane may have similar stability but are less volatile and more challenging to handle .
Propriétés
Numéro CAS |
307-49-3 |
|---|---|
Formule moléculaire |
C11F24 |
Poids moléculaire |
588.08 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-tetracosafluoroundecane |
InChI |
InChI=1S/C11F24/c12-1(13,2(14,15)4(18,19)6(22,23)8(26,27)10(30,31)32)3(16,17)5(20,21)7(24,25)9(28,29)11(33,34)35 |
Clé InChI |
VCIVYCHKSHULON-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



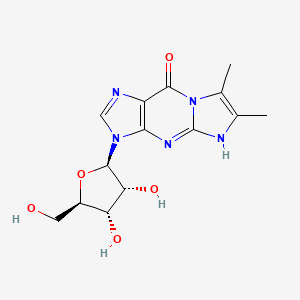
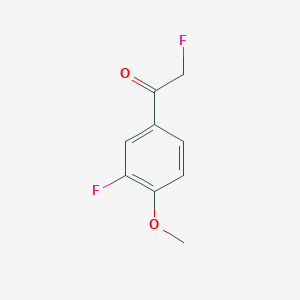
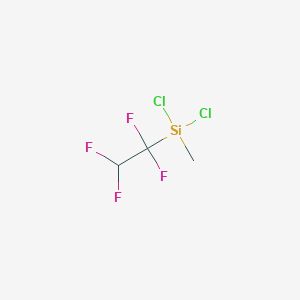
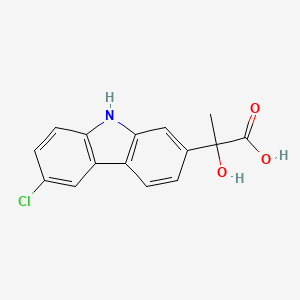


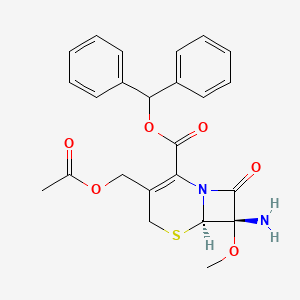
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)
